

Methyl 4-amino-2,6-difluorobenzoate molecular structure and formula

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Compound of Interest

Compound Name: Methyl 4-amino-2,6-difluorobenzoate

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An In-depth Technical Guide to Methyl 4-amino-2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **Methyl 4-amino-2,6-difluorobenzoate**, a key building block in medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

Methyl 4-amino-2,6-difluorobenzoate is a substituted aromatic compound. The core structure consists of a benzene ring substituted with a methyl ester group, an amino group, and two fluorine atoms. The fluorine atoms at positions 2 and 6 exert significant electronic and steric effects, influencing the molecule's reactivity and physicochemical properties.

The molecular formula for **Methyl 4-amino-2,6-difluorobenzoate** is $C_8H_7F_2NO_2$.^{[1][2]} Its IUPAC name is **methyl 4-amino-2,6-difluorobenzoate**. The Chemical Abstracts Service (CAS) registry number for this compound is 191478-99-6.^{[1][2]}

Table 1: Chemical Identifiers

Identifier	Value
Molecular Formula	C ₈ H ₇ F ₂ NO ₂
Molecular Weight	187.14 g/mol [1][2]
CAS Number	191478-99-6[1][2]
IUPAC Name	methyl 4-amino-2,6-difluorobenzoate[1]
SMILES	<chem>COC(=O)C1=C(C=C(C=C1F)N)F</chem> [1]
InChI	InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3[1]

Physicochemical Properties

The physical and chemical properties of **Methyl 4-amino-2,6-difluorobenzoate** are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Table 2: Physicochemical Data

Property	Value
Physical State	Solid
Color	Off-white / light yellow
Purity	≥98%
Computed XLogP3	1.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and should be determined experimentally.

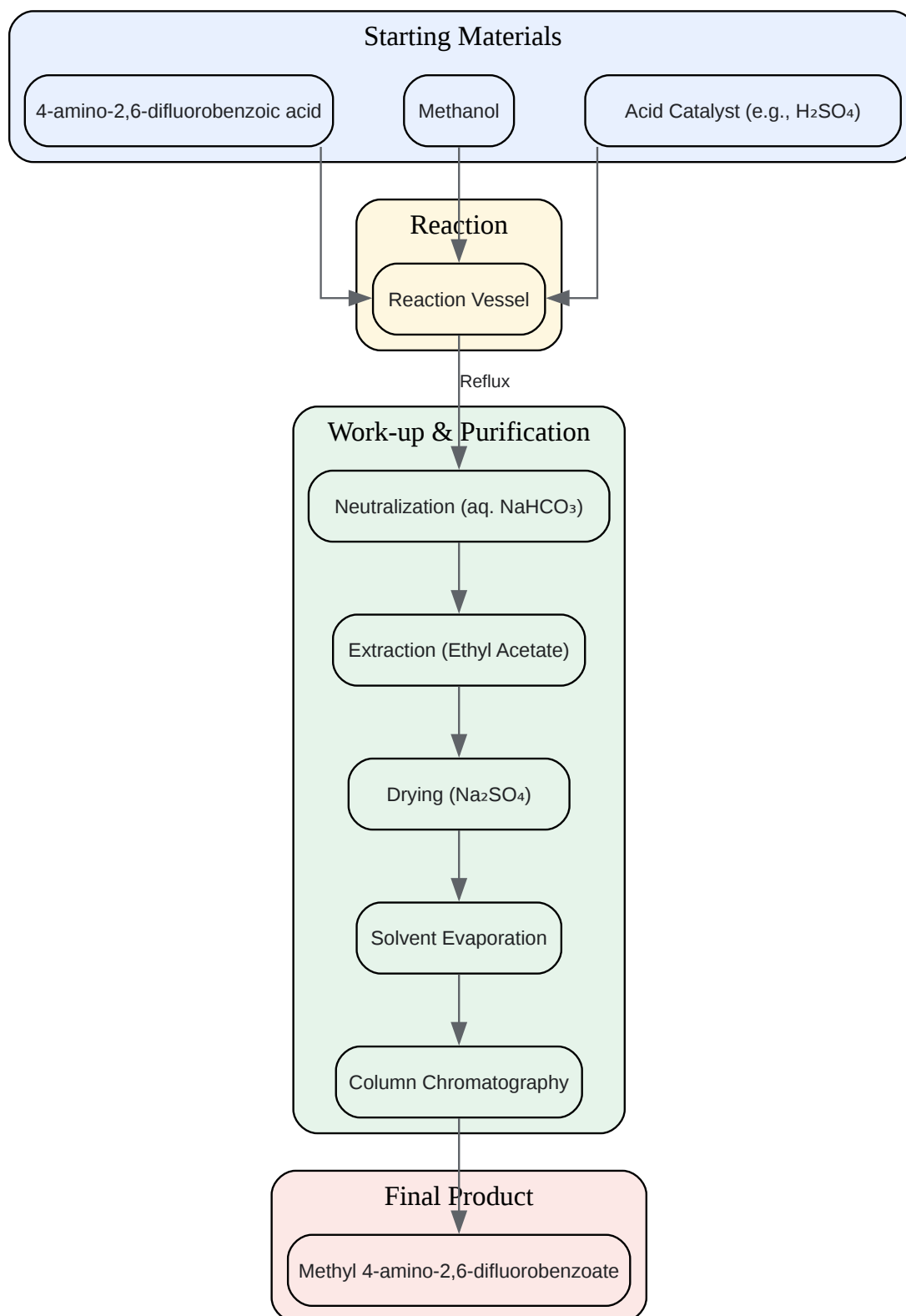
Synthesis

A common synthetic route to **Methyl 4-amino-2,6-difluorobenzoate** involves the esterification of the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid.

Experimental Protocol: Esterification of 4-amino-2,6-difluorobenzoic acid

A representative procedure for the synthesis of similar methyl esters involves the following steps:

- **Reaction Setup:** 4-amino-2,6-difluorobenzoic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.
- **Catalysis:** A strong acid catalyst, such as sulfuric acid (H_2SO_4) or thionyl chloride (SOCl_2), is added dropwise to the cooled solution.
- **Reaction Conditions:** The reaction mixture is heated to reflux and stirred for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.
- **Purification:** The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.



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Synthetic Workflow for **Methyl 4-amino-2,6-difluorobenzoate**

Spectroscopic Data

While specific experimental spectra for **Methyl 4-amino-2,6-difluorobenzoate** are not widely published, the expected spectroscopic features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons ($-\text{OCH}_3$) and signals in the aromatic region corresponding to the protons on the benzene ring. The coupling with the adjacent fluorine atoms will influence the multiplicity of the aromatic protons.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).
- FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the methyl group, the C=O stretching of the ester, and C-F stretching.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.14 g/mol).

Applications in Research and Drug Development

Methyl 4-amino-2,6-difluorobenzoate is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

The amino group provides a reactive handle for various chemical transformations, such as amide bond formation, diazotization, and N-alkylation, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds. This compound and its derivatives are of interest in the development of:

- Protein Degraders: It is listed as a building block for protein degraders, a novel class of therapeutics.^[2]

- Kinase Inhibitors: Fluorinated aromatic compounds are frequently incorporated into the structure of kinase inhibitors for the treatment of cancer and inflammatory diseases.
- Agrochemicals: The unique properties imparted by fluorine are also beneficial in the design of modern pesticides and herbicides.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 4-amino-2,6-difluorobenzoate** is classified with the following hazards:

- Acute Toxicity (Oral, Dermal, Inhalation): May be toxic if swallowed, in contact with skin, or if inhaled.^[1]
- Skin Irritation: Causes skin irritation.^[1]
- Eye Irritation: Causes serious eye irritation.^[1]
- Respiratory Irritation: May cause respiratory irritation.^[1]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

- 1. Methyl 4-amino-2,6-difluorobenzoate | C₈H₇F₂NO₂ | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
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